5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a cyano group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, indicating a potential for diverse interactions .
Mode of Action
It’s known that the cyano group at the 5-position of the indole ring can exert inhibitory activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of a cyanoacetic acid derivative with a suitable amine to form an intermediate, which then undergoes cyclization to yield the desired pyrrole compound. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction can produce 5-amino-1-methyl-1H-pyrrole-2-carboxylic acid .
Scientific Research Applications
5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-cyano-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 1-position.
1-methyl-1H-pyrrole-2-carboxylic acid: Lacks the cyano group at the 5-position.
5-amino-1-methyl-1H-pyrrole-2-carboxylic acid: Has an amino group instead of a cyano group at the 5-position.
Uniqueness
5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a cyano and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-cyano-1-methylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-9-5(4-8)2-3-6(9)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHZAVVAGSNTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378794-76-3 |
Source
|
Record name | 5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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